
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-ISOINDOLE-2-ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-1,3-DIHYDRO-1,3-DIOXO- is a complex organic compound characterized by its isoindole core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-ISOINDOLE-2-ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-1,3-DIHYDRO-1,3-DIOXO- typically involves ring-closure reactions, isoindoline aromatization, and ring transformations . One common method includes the cyclization of benzylic amines under acidic conditions, which leads to the formation of the isoindole core . Another approach involves the use of gold-catalyzed cycloisomerization followed by a [1,5]-hydride migration and Diels-Alder reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
2H-ISOINDOLE-2-ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-1,3-DIHYDRO-1,3-DIOXO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can convert it into isoindoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include isoindolinone, isoindoline, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2H-ISOINDOLE-2-ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-1,3-DIHYDRO-1,3-DIOXO- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2H-ISOINDOLE-2-ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-1,3-DIHYDRO-1,3-DIOXO- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways . These interactions are crucial for its bioactive properties and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline: A reduced form of isoindole with similar chemical properties.
Isoindolinone: An oxidized form of isoindole with distinct reactivity.
Phthalimide: Another related compound with a similar core structure.
Uniqueness
2H-ISOINDOLE-2-ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-1,3-DIHYDRO-1,3-DIOXO- is unique due to its specific substitution pattern and the presence of both cyclohexyl and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
6475-17-8 |
|---|---|
Fórmula molecular |
C23H29N3O4 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-(cyclohexylcarbamoyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C23H29N3O4/c27-20(15-25-21(28)18-13-7-8-14-19(18)22(25)29)26(17-11-5-2-6-12-17)23(30)24-16-9-3-1-4-10-16/h7-8,13-14,16-17H,1-6,9-12,15H2,(H,24,30) |
Clave InChI |
UVYCKLKINZCJTG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





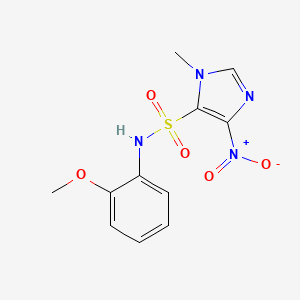
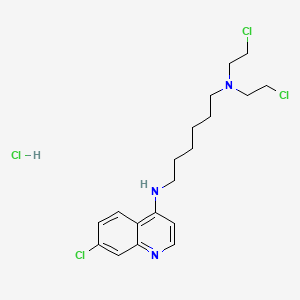
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
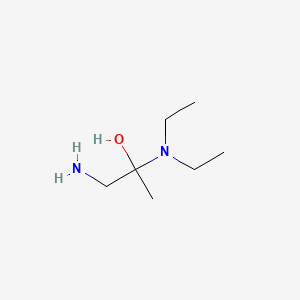

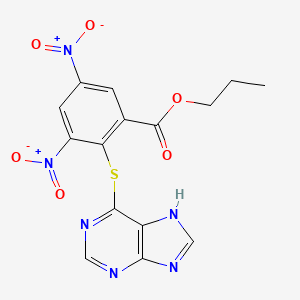
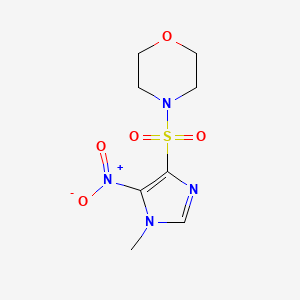
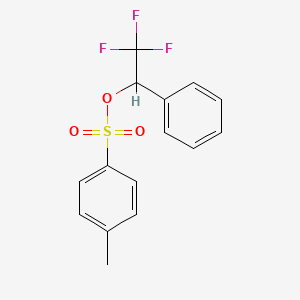
![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)

